molecular formula C16H13ClN2O4S B2446652 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid CAS No. 1214116-30-9

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid

Cat. No.: B2446652
CAS No.: 1214116-30-9
M. Wt: 364.8
InChI Key: XCWGEDGWRDSTIR-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonamide group attached to a chlorophenyl ring and a cyanophenyl group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-(4-cyanophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-13-5-7-14(8-6-13)24(22,23)19-15(16(20)21)9-11-1-3-12(10-18)4-2-11/h1-8,15,19H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWGEDGWRDSTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the sulfonylation of 4-chloroaniline with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with a cyanophenyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Biological Activities

Research indicates that 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial and fungal strains. This aligns with findings from related compounds in the sulfonamide class, which are known for their antibacterial effects .
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on enzymes such as acetylcholinesterase and urease. These interactions could lead to neuroprotective effects and implications for treating neurodegenerative diseases .
  • Cellular Interactions : The presence of the chlorophenyl group may facilitate binding to receptors involved in neurotransmitter release, influencing cellular signaling pathways. This property could be explored for therapeutic applications in neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide compounds, including 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid. Results indicated that this compound exhibited comparable efficacy to established antibiotics like penicillin and ciprofloxacin against certain bacterial strains .

Case Study 2: Enzyme Inhibition Mechanism

Research on similar sulfonamide derivatives revealed their ability to inhibit acetylcholinesterase effectively. This suggests that 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid may share this mechanism, providing insights into its potential use in treating Alzheimer's disease and other neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the modulation of inflammatory responses or the inhibition of cancer cell growth. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzylamine
  • Dimethyl 2,6-pyridinedicarboxylate
  • 3-Methoxyphenylboronic acid

Comparison

Compared to these similar compounds, 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid stands out due to its unique combination of functional groups. The presence of both a sulfonamide and a cyanophenyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which includes a sulfonamide group and a propanoic acid moiety. The structural formula is represented as follows:

  • IUPAC Name : 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid
  • Molecular Formula : C16H14ClN1O3S
  • Molecular Weight : 351.81 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial metabolism. This inhibition can disrupt essential biochemical pathways in microorganisms.
  • Antibacterial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Antitumor Effects : Research suggests potential anticancer activity, likely due to its ability to inhibit tumor cell proliferation through enzyme modulation and apoptosis induction .

Biological Activity Overview

Activity Type Description Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionInhibits acetylcholinesterase (AChE) and urease
AntitumorPotential anticancer effects observed in vitro
Anti-inflammatoryExhibits anti-inflammatory properties

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized derivatives of sulfonamide compounds, it was found that 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid demonstrated significant inhibitory effects on bacterial growth. The compound was tested against multiple strains, showcasing its broad-spectrum antibacterial potential.

Case Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory activity of this compound revealed that it effectively inhibited acetylcholinesterase at concentrations ranging from 10 μM to 50 μM. The results indicated a concentration-dependent inhibition pattern, suggesting potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Case Study 3: Antitumor Activity Assessment

Research conducted on the antitumor properties of the compound highlighted its ability to induce apoptosis in cancer cell lines. The mechanism appears linked to the modulation of cell cycle regulators and apoptotic pathways, making it a candidate for further development in cancer therapy.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-(4-cyanophenyl)propanoic acid, and how can reaction conditions be optimized?

A stepwise approach involves:

  • Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with an amino-propanoic acid precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Cyanophenyl Incorporation : Introducing the 4-cyanophenyl group via coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) or nucleophilic substitution, depending on precursor availability .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility), temperature (40–80°C for sulfonylation), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to maximize yield (>70%) and minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide (–SO2_2NH–) and cyano (–C≡N) group integration. Compare chemical shifts with analogous compounds (e.g., 4-chlorophenyl sulfonamides in ).
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (expected [M+H]+^+ ~407 Da) and quantify purity (>95%) .
  • Elemental Analysis : Validate empirical formula (C16_{16}H12_{12}ClN2_2O4_4S) with <0.3% deviation .

Q. How should researchers design initial biological assays to assess this compound’s activity while addressing solubility and stability limitations?

  • Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Profiling : Incubate at 37°C for 24–72 hours and analyze degradation via HPLC. Adjust assay buffers (e.g., add 0.1% BSA to prevent nonspecific binding) .
  • In Vitro Models : Prioritize enzyme inhibition assays (e.g., kinases or proteases) given sulfonamide’s role in active-site binding. Use positive controls (e.g., known sulfonamide inhibitors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies systematically identify critical functional groups influencing pharmacological activity?

  • Analog Synthesis : Modify substituents (e.g., replace 4-cyano with 4-nitro or 4-aminophenyl) and compare bioactivity .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) to target proteins .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions between the sulfonamide group and catalytic residues .

Q. What strategies resolve contradictions in reported mechanisms of action across experimental models?

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, if conflicting data arise in cytotoxicity studies, confirm via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .
  • Metabolite Profiling : Identify active metabolites via LC-MS in different models (e.g., liver microsomes vs. whole-cell systems) to explain potency variations .

Q. How can computational methods predict this compound’s environmental fate and ecotoxicological risks?

  • QSAR Modeling : Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log P ~2.5) .
  • Environmental Simulation : Apply fugacity models (e.g., EQC Level III) to predict partitioning into water, soil, and air based on solubility (log S = -3.2) and vapor pressure .

Methodological Notes

  • Safety : Store at -20°C in amber vials to prevent photodegradation. Use fume hoods when handling due to potential cyanide release under acidic conditions .
  • Data Reproducibility : Report reaction yields as mean ± SD (n=3) and validate bioactivity in ≥2 independent labs .

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